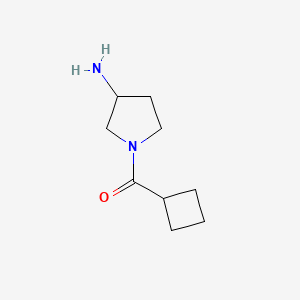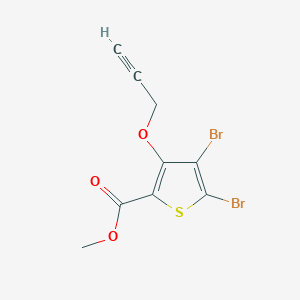
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester is an organic compound with the molecular formula C14H21NO3 It is a derivative of hexanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the hexanoic acid chain is substituted with a 4-aminophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Hexanoic acid+EthanolAcid CatalystHexanoic acid, ethyl ester+Water
The 4-aminophenoxy group can be introduced through a nucleophilic substitution reaction, where 4-aminophenol reacts with an appropriate halogenated hexanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ester group may undergo hydrolysis, releasing the active hexanoic acid derivative, which can interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid, pentyl ester: Similar in structure but lacks the 4-aminophenoxy group.
6-Aminohexanoic acid: Contains an amino group but lacks the ester functionality.
Uniqueness
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester is unique due to the presence of both the 4-aminophenoxy group and the ethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
ethyl 6-(4-aminophenoxy)hexanoate |
InChI |
InChI=1S/C14H21NO3/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11,15H2,1H3 |
Clé InChI |
NEFJCFVGAHHOOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCOC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)


![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)





![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12073346.png)
![3-[(3-Bromophenoxy)methyl]oxolane](/img/structure/B12073350.png)


